molecular formula C10H8ClN3O4 B3505833 1-[(4-Chloro-3-nitrophenyl)carbonyl]imidazolidin-2-one

1-[(4-Chloro-3-nitrophenyl)carbonyl]imidazolidin-2-one

Cat. No.: B3505833
M. Wt: 269.64 g/mol
InChI Key: RORGBHAMQUCTTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Chloro-3-nitrophenyl)carbonyl]imidazolidin-2-one is a chemical compound that belongs to the class of imidazolidinones. These compounds are characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group. The presence of the 4-chloro-3-nitrophenyl group adds unique properties to this compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 1-[(4-Chloro-3-nitrophenyl)carbonyl]imidazolidin-2-one typically involves the reaction of 4-chloro-3-nitrobenzoyl chloride with imidazolidin-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[(4-Chloro-3-nitrophenyl)carbonyl]imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles like sodium methoxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(4-Chloro-3-nitrophenyl)carbonyl]imidazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-Chloro-3-nitrophenyl)carbonyl]imidazolidin-2-one involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form stable complexes with enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-[(4-Chloro-3-nitrophenyl)carbonyl]imidazolidin-2-one can be compared with other imidazolidinone derivatives such as:

  • 1-[(4-Chlorophenyl)carbonyl]imidazolidin-2-one
  • 1-[(3-Methylphenyl)carbonyl]imidazolidin-2-one
  • 1,4-Bis(4-chloro-2-nitrophenyl)piperazine

These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical and biological properties. The presence of the nitro group in this compound, for example, imparts unique reactivity and potential biological activity .

Properties

IUPAC Name

1-(4-chloro-3-nitrobenzoyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O4/c11-7-2-1-6(5-8(7)14(17)18)9(15)13-4-3-12-10(13)16/h1-2,5H,3-4H2,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORGBHAMQUCTTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Chloro-3-nitrophenyl)carbonyl]imidazolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-[(4-Chloro-3-nitrophenyl)carbonyl]imidazolidin-2-one
Reactant of Route 3
1-[(4-Chloro-3-nitrophenyl)carbonyl]imidazolidin-2-one
Reactant of Route 4
Reactant of Route 4
1-[(4-Chloro-3-nitrophenyl)carbonyl]imidazolidin-2-one
Reactant of Route 5
Reactant of Route 5
1-[(4-Chloro-3-nitrophenyl)carbonyl]imidazolidin-2-one
Reactant of Route 6
1-[(4-Chloro-3-nitrophenyl)carbonyl]imidazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.